molecular formula C13H11N5O2 B14205363 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)- CAS No. 826990-71-0

1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)-

Cat. No.: B14205363
CAS No.: 826990-71-0
M. Wt: 269.26 g/mol
InChI Key: TULQBPWHZPOCOD-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)- is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with methyl groups at positions 5 and 7, and a nitrophenyl group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)- can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it environmentally friendly. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Another method involves the use of a dicationic molten salt as a catalyst. This method is also environmentally friendly and provides high yields under solvent-free conditions or in ethanol as a green solvent .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation and dicationic molten salts can be optimized for large-scale production, ensuring high yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Fuming nitric acid is commonly used for nitration reactions.

    Reduction: Hydrogen gas and Raney nickel are used for reduction reactions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted triazolopyrimidines with different functional groups.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)- involves its interaction with specific molecular targets. For example, it acts as an inhibitor for enzymes like JAK1 and JAK2 by binding to their active sites and preventing their activity . This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation and inflammation.

Comparison with Similar Compounds

1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)- can be compared with other similar compounds such as:

The uniqueness of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)- lies in its specific substitution pattern and the presence of the nitrophenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

826990-71-0

Molecular Formula

C13H11N5O2

Molecular Weight

269.26 g/mol

IUPAC Name

5,7-dimethyl-3-(2-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrimidine

InChI

InChI=1S/C13H11N5O2/c1-8-7-9(2)17-12(15-16-13(17)14-8)10-5-3-4-6-11(10)18(19)20/h3-7H,1-2H3

InChI Key

TULQBPWHZPOCOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)C3=CC=CC=C3[N+](=O)[O-])C

Origin of Product

United States

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